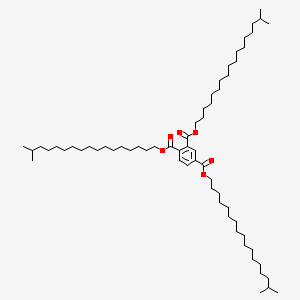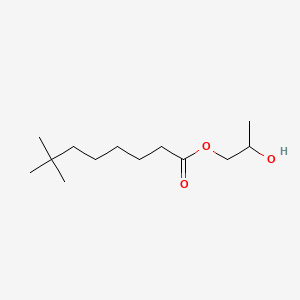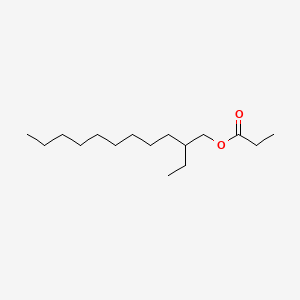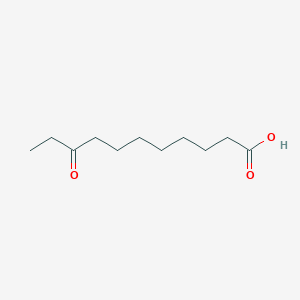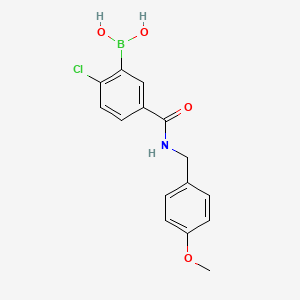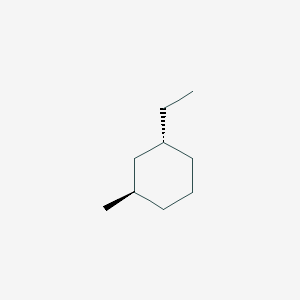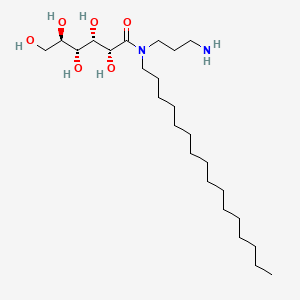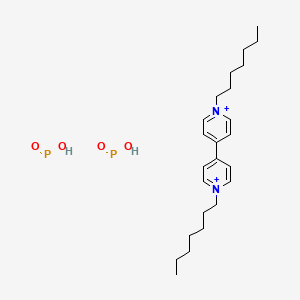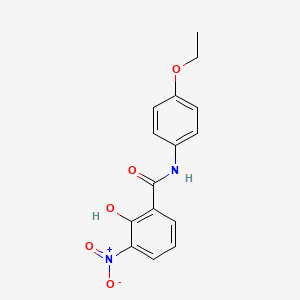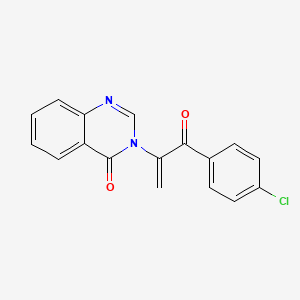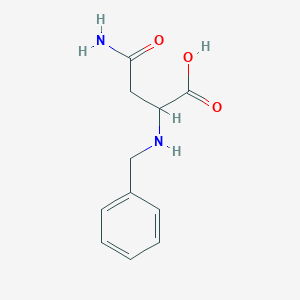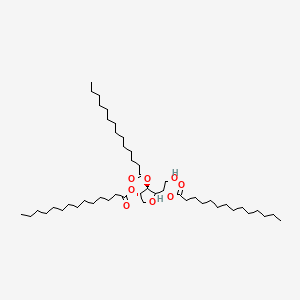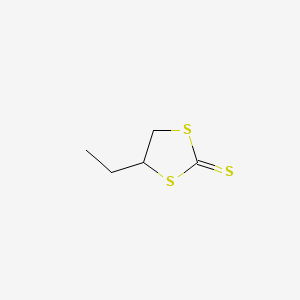
Ammonium barbiturate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium barbiturate is a chemical compound derived from barbituric acid. Barbiturates are a class of central nervous system depressants that were first synthesized in the early 20th century. They have been used for various medical purposes, including as sedatives, hypnotics, and anticonvulsants . This compound, specifically, is formed by the reaction of barbituric acid with ammonia, resulting in a crystalline salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonium barbiturate can be synthesized through gas-solid reactions between barbituric acid and ammonia. The reaction involves exposing barbituric acid to ammonia gas, leading to the formation of this compound crystals . The reaction conditions typically include maintaining a controlled temperature and pressure to ensure the complete conversion of barbituric acid to this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ammonia gas over barbituric acid in a reactor. The reaction is monitored to maintain optimal conditions, and the resulting this compound is collected and purified for further use.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium barbiturate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ammonium ion is replaced by other cations.
Dehydration Reactions: Heating this compound can lead to the loss of ammonia, reverting it back to barbituric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases, which can facilitate the substitution and dehydration processes. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include substituted barbiturates and barbituric acid, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ammonium barbiturate has several scientific research applications:
Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.
Industry: In industrial settings, this compound is used in the production of other barbiturate compounds and as an intermediate in chemical synthesis.
Mécanisme D'action
Ammonium barbiturate exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to a calming effect on the brain . This mechanism is similar to other barbiturates, which also potentiate the effect of GABA at this receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ammonium barbiturate include:
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for sedation and anesthesia.
Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.
Uniqueness
This compound is unique in its formation and specific applications. Unlike other barbiturates, it is primarily used as an intermediate in chemical synthesis rather than as a direct therapeutic agent. Its ability to form crystalline salts with ammonia also distinguishes it from other barbiturates.
Propriétés
Numéro CAS |
67008-01-9 |
|---|---|
Formule moléculaire |
C4H10N4O3 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
diazanium;6-oxo-5H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3.2H3N/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H3 |
Clé InChI |
XNDLCVVPLCWBGH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NC(=NC1=O)[O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


